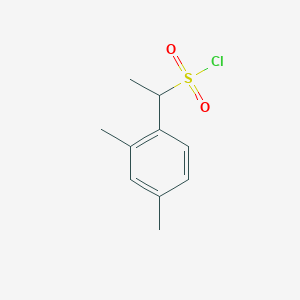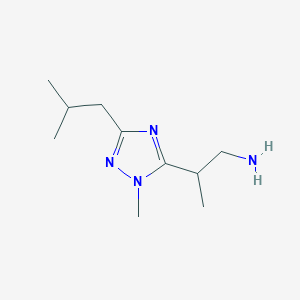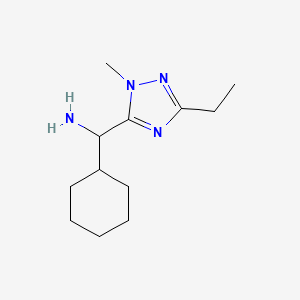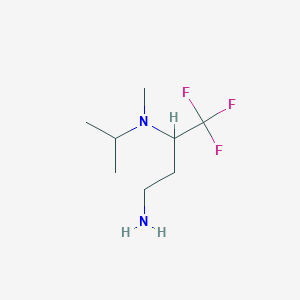
4-Ethyl-3-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the 4-position and a fluorine atom at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another method involves the direct fluorination of 4-ethylbenzaldehyde using a suitable fluorinating reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen-exchange reactions due to their efficiency and cost-effectiveness. The reaction is carried out in a reactor with precise temperature and pressure control to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 4-Ethyl-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed:
Oxidation: 4-Ethyl-3-fluorobenzoic acid.
Reduction: 4-Ethyl-3-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-Ethyl-3-fluorobenzaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 4-Ethyl-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific molecular targets . In chemical reactions, the aldehyde group can undergo nucleophilic addition reactions, while the fluorine atom can participate in nucleophilic aromatic substitution reactions .
類似化合物との比較
4-Fluorobenzaldehyde: Similar structure but lacks the ethyl group.
3-Fluorobenzaldehyde: Similar structure but lacks the ethyl group and has the fluorine atom at a different position.
4-Ethylbenzaldehyde: Similar structure but lacks the fluorine atom.
Uniqueness: 4-Ethyl-3-fluorobenzaldehyde is unique due to the presence of both the ethyl group and the fluorine atom, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .
特性
分子式 |
C9H9FO |
|---|---|
分子量 |
152.16 g/mol |
IUPAC名 |
4-ethyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-2-8-4-3-7(6-11)5-9(8)10/h3-6H,2H2,1H3 |
InChIキー |
VWIXGSHCRPUMFL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzo[d]oxazol-2-ylthio)propanal](/img/structure/B13631241.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid](/img/structure/B13631242.png)












